N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine
Description
N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound featuring a piperidine ring, a pyridazine ring, and a sulfonyl group attached to a methylphenyl moiety
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-5-2-3-6-15(14)13-24(22,23)21-11-8-16(9-12-21)19-17-7-4-10-18-20-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWWNZILTSBUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Attachment of the Methylphenyl Group: The 2-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like pyridine.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the condensation of hydrazine with a diketone or through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperidine and pyridazine moieties, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine
- N-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine
- N-[1-[(2-bromophenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine
Uniqueness
N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes and interact with specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
